1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol
Description
1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group attached to the cyclopropane ring and a 2,6-dimethoxyphenyl substituent. This compound is of interest in organic synthesis due to the unique electronic and steric effects imparted by the cyclopropane ring and the dimethoxyphenyl group.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-8-4-3-5-9(14-2)10(8)11(12)6-7-11/h3-5,12H,6-7H2,1-2H3 |
InChI Key |
RRLKKFNTACTIRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,6-dimethoxybenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(2,6-Dimethoxyphenyl)cyclopropanone, while reduction may produce 1-(2,6-Dimethoxyphenyl)cyclopropane.
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 2-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate
This compound shares the cyclopropane core but differs in substituents: it has an ethyl ester and a benzyloxycarbonylamino group. The absence of a hydroxyl group and the presence of bulky substituents likely reduce its polarity compared to 1-(2,6-dimethoxyphenyl)cyclopropan-1-ol, affecting solubility and reactivity. For example, the ester group may participate in hydrolysis reactions, whereas the hydroxyl group in the target compound could engage in hydrogen bonding .
1-(2,6-Difluorophenyl)cyclopropan-1-ol
Replacing methoxy groups with fluorine atoms results in a compound with distinct electronic properties. The hydroxyl group’s pKa may be lower in the difluoro analog due to increased deprotonation ease. Additionally, the smaller fluorine atoms could reduce steric hindrance compared to methoxy groups, influencing molecular packing and melting points .
(E)-3-(2,6-Dimethoxyphenyl)prop-2-en-1-one Derivatives (b21–b27)
These compounds (e.g., b21–b26) retain the 2,6-dimethoxyphenyl group but replace the cyclopropane ring with a propenone (α,β-unsaturated ketone) moiety. Key differences include:
- Physical Properties: Melting points for these derivatives range from 114.2°C (b24) to 220.2°C (b26), influenced by substituents. For instance, hydroxyl groups (b24–b26) enable hydrogen bonding, raising melting points compared to non-polar analogs. In contrast, cyclopropane derivatives may exhibit lower melting points due to reduced intermolecular interactions .
- Reactivity: The propenone group facilitates conjugate addition reactions, whereas the cyclopropane ring in the target compound is prone to ring-opening reactions under acidic or nucleophilic conditions.
Table 1: Comparison of Propenone Derivatives and Cyclopropanol Analogs
| Compound | Substituent | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| b24 (Propenone derivative) | 2-Hydroxyphenyl | 114.2–115.9 | α,β-unsaturated ketone |
| b26 (Propenone derivative) | 4-Hydroxyphenyl | 189.0–190.5 | α,β-unsaturated ketone |
| This compound | 2,6-Dimethoxyphenyl | N/A | Cyclopropane, hydroxyl |
Pharmacologically Active Compounds with 2,6-Dimethoxyphenyl Moieties
Compounds like SR142948A and SR48692 incorporate the 2,6-dimethoxyphenyl group within larger pharmacophores, suggesting its role in receptor binding. For example, SR48692 includes a pyrazole-carboxylic acid framework, where the dimethoxyphenyl group may contribute to hydrophobic interactions or steric stabilization. While this compound lacks the complexity of these drugs, its structural features could serve as a starting point for medicinal chemistry optimizations .
Biological Activity
1-(2,6-Dimethoxyphenyl)cyclopropan-1-ol is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative efficacy against various biological targets, particularly in cancer research and antimicrobial activity.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a 2,6-dimethoxyphenyl group. The methoxy substituents are believed to enhance the compound's lipophilicity and biological activity. The structural rigidity provided by the cyclopropane ring also contributes to its unique interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Investigated for potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
Anticancer Activity
A series of studies have evaluated the anticancer efficacy of this compound across different cancer models:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D (Breast Cancer) | 12.5 | 90.47 |
| MDA-MB-468 (Breast) | 15.0 | 84.83 |
| SK-MEL-5 (Melanoma) | 10.0 | 84.32 |
| SR (Leukemia) | 13.5 | 81.58 |
These results indicate that the compound possesses potent antiproliferative activity, particularly against breast and melanoma cancer cell lines .
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- The compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis.
- The methoxy groups may facilitate binding to molecular targets, thereby enhancing its bioactivity.
Comparative Studies
Comparative studies with similar compounds reveal that structural variations significantly influence biological activity:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol | 18.0 | Moderate Anticancer |
| 1-(2,4-Dimethoxyphenyl)cyclopropan-1-ol | 20.0 | Low Anticancer |
| 1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol | 22.5 | Low Anticancer |
The data suggest that the positioning of methoxy groups is crucial for the anticancer properties of these compounds .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study demonstrated that administration of this compound led to a significant reduction in tumor size in xenograft models.
- Combination Therapy : When used in conjunction with established chemotherapeutics, the compound enhanced the overall efficacy and reduced resistance in resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
